

Cross-Verification of Daturabietatriene's Spectroscopic Data: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **Daturabietatriene**, a tricyclic diterpene, with other structurally related abietane diterpenes. The objective is to offer a clear, data-driven resource for the cross-verification and identification of these compounds. All data is presented in a structured format, supported by detailed experimental protocols and logical workflow visualizations to aid in research and development.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **Daturabietatriene** and three other well-characterized abietane diterpenes: Ferruginol, Carnosic Acid, and Abietic Acid. This allows for a direct comparison of their spectral fingerprints.



Compound	Molecular Formula	Mass Spectrometr y (MS)	Infrared (IR) Spectroscop y (cm ⁻¹)	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)
Daturabietatri ene	С20Н30О2	m/z 302 [M]+[1]	1640, 1460, 898 (aromatic ring)[1]	7.10 (d, J=3.0 Hz, H-14), 7.00 (d, J=9.0 Hz, H-11), 6.93 (m, H-12), 3.53 & 3.40 (hydroxymeth ylene), 1.23 (s, Me-19, Me-20), 1.20 (s, Me-16, Me-17)[1]	Data not available in the cited source.
Ferruginol	C20H30O	m/z 286 [M]+	3350 (OH), 2925, 1650, 1575, 1250, 810	~6.8-7.1 (aromatic), ~3.1 (septet, isopropyl H), ~1.2 (d, isopropyl Me), ~0.9-1.3 (s, methyls)	Aromatic (110-155), Oxygenated C (~150), Aliphatic (19-70)
Carnosic Acid	C20H28O4	m/z 332 [M]+	3400-3200 (OH, COOH), 1710 (C=O), 1600, 1500 (aromatic)	~6.6 (s, aromatic H), ~3.2 (m), ~2.8 (m), ~1.1-1.2 (d, isopropyl Me), ~0.9-1.0 (s, methyls)	Carboxyl (~180), Aromatic (115-145), Oxygenated C (~140-145), Aliphatic (18-70)
Abietic Acid	С20Н30О2	m/z 302 [M]+	3400-2400 (broad OH, COOH), 1695	~5.8 (s, olefinic H), ~5.4 (s,	Carboxyl (~185), Olefinic (120-



(C=O), 1610 olefinic H), 148),
(C=C) ~2.2 (m), Aliphatic (14~1.2 (s, 53)
methyl), ~1.0
(s, methyl),
~0.8 (s,
methyl)

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are standard protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Data Processing: Fourier transform the FID, phase correct the spectrum, and set the reference (e.g., TMS at 0.00 ppm).
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).



- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Fourier transform, phase correct, and reference the spectrum (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the
 mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Thin Film: Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
 - ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: Run a background spectrum of the empty sample compartment or the pure KBr pellet.
- Data Processing: The instrument software automatically performs the Fourier transform and plots the spectrum as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

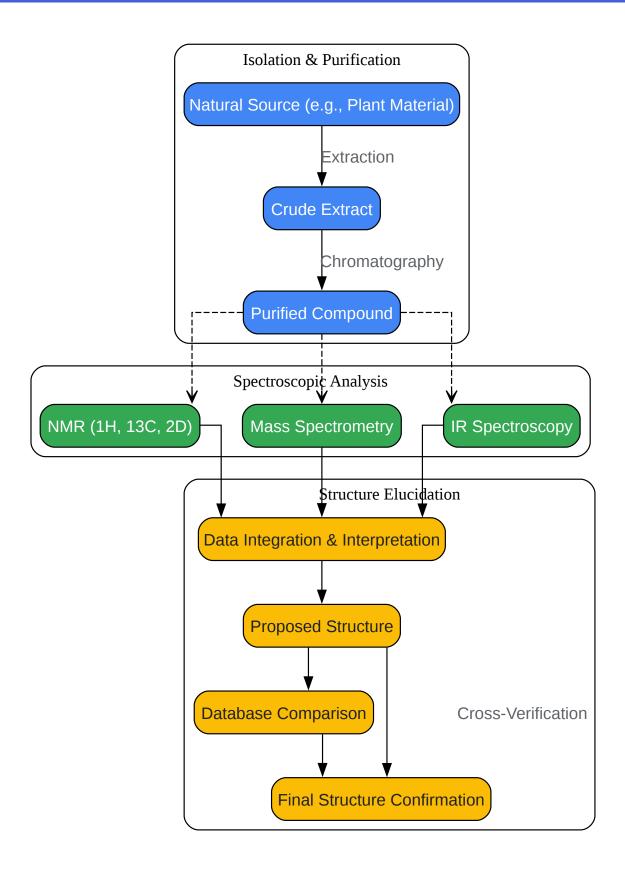


- Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Mode: Positive or negative ion mode.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻) and analyze the fragmentation pattern to deduce structural information.

Visualizing the Workflow

To better understand the process of spectroscopic data analysis in natural product chemistry, the following diagrams illustrate the general workflow and the logic of structural cross-verification.

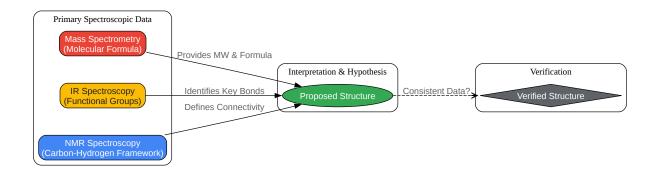




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General workflow for natural product characterization.





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Logical flow for cross-verifying a chemical structure.

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References

- 1. scispace.com [scispace.com]
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